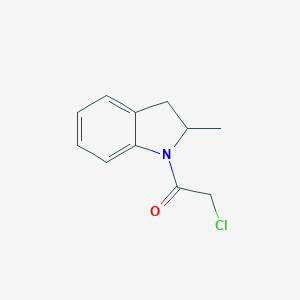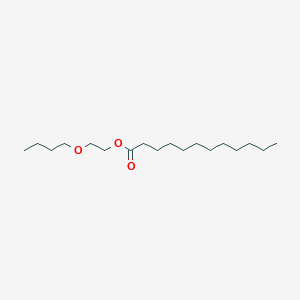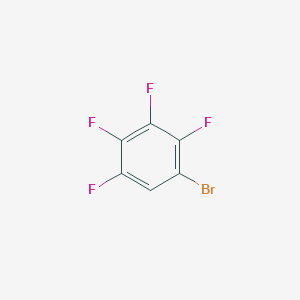
gamma-Heptalactone
描述
作用机制
Target of Action
Gamma-Heptalactone primarily targets microbial cells , particularly fungi such as Aspergillus nidulans . It acts as a quorum-sensing molecule , which means it plays a crucial role in monitoring the population density of microbial cells .
Mode of Action
The mode of action of this compound involves its function as a quorum-sensing molecule. Quorum sensing is a mechanism that allows microbial cells to sense their population density. When the concentration of quorum-sensing molecules like this compound reaches a certain threshold, it triggers a change in the gene expression of the entire population . This change in gene expression can alter the behavior of the organism, such as growth and secondary metabolite production .
Biochemical Pathways
This compound affects the biochemical pathways related to the growth and secondary metabolite production of Aspergillus nidulans. It has been shown to induce an earlier deceleration phase and a decrease in the final cell dry weight . It also resulted in an increase in the expression of the ipnA::lacZ reporter gene construct, which is a marker for penicillin production .
Pharmacokinetics
It is produced by Aspergillus nidulans at high cell density and can alter the organism’s behavior at low cell density .
Result of Action
The action of this compound results in significant changes in the behavior of Aspergillus nidulans. It abolishes the lag phase of growth, induces an earlier deceleration phase, decreases the final cell dry weight, and increases the expression of the ipnA::lacZ reporter gene construct . These changes suggest that this compound plays a crucial role in regulating the growth and secondary metabolite production of this organism .
Action Environment
The action of this compound is influenced by the environmental conditions, particularly the cell density of the microbial population. It is produced at high cell density and can alter the organism’s behavior at low cell density . This suggests that the efficacy and stability of this compound are likely to be influenced by factors such as the population density of the microbial cells and the surrounding environmental conditions .
生化分析
Biochemical Properties
Gamma-Heptalactone is involved in regulating growth and secondary metabolite production in Aspergillus nidulans . It interacts with various enzymes and proteins, altering the organism’s behavior at high cell densities .
Cellular Effects
In low-density cell cultures, the addition of this compound results in the abolition of the lag phase, induces an earlier deceleration phase, and increases the expression of the ipnA::lacZ reporter gene construct, which is used as a marker for penicillin production .
Molecular Mechanism
This compound acts as a quorum-sensing molecule, altering gene expression in a coordinated manner when it reaches a threshold concentration . It exerts its effects at the molecular level, influencing various cellular processes.
Temporal Effects in Laboratory Settings
Over time, this compound accumulates at high cell densities and alters the organism’s behavior . It has been observed to have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are yet to be thoroughly studied. Its role as a quorum-sensing molecule suggests that its effects may vary depending on the concentration and cell density .
Metabolic Pathways
This compound is involved in the metabolic pathways of Aspergillus nidulans, influencing growth and secondary metabolite production . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
As a small diffusible molecule, it is likely to be transported across cell membranes and distributed throughout the cell .
Subcellular Localization
Given its role as a quorum-sensing molecule, it is likely to be found throughout the cell, influencing various cellular processes .
准备方法
Gamma-Heptalactone can be synthesized using triethyl phosphonoacetate and furfural as raw materials. The reaction involves an alkaline catalyst to obtain a 2-furanacrylic acid ethyl ester intermediate, which is then hydrogenated and cyclized under the action of a high-activity metal catalyst to produce this compound . This method is advantageous due to the low cost of raw materials, high product yield, and high purity of the final product .
化学反应分析
Gamma-Heptalactone undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its interaction with OH radicals, leading to the formation of acyl peroxynitrates, which are significant in atmospheric chemistry and pollution studies . Common reagents used in these reactions include hydrogen and metal catalysts for hydrogenation and cyclization processes . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Gamma-Heptalactone has several scientific research applications. It acts as a quorum-sensing molecule in Aspergillus nidulans, regulating growth and secondary metabolite production . This compound is also used in the study of fungal communication systems, where lactonase enzymes with activity against fungal quorum molecules show significant antifungal potential . Additionally, this compound influences the production of bioactive compounds in Monascus purpureus, with implications for the food and pharmaceutical industries .
相似化合物的比较
Gamma-Heptalactone is similar to other lactones such as gamma-Hexalactone, delta-Hexalactone, and gamma-Nonalactone . its unique properties, such as its role as a quorum-sensing molecule and its specific applications in fungal communication and bioactive compound production, set it apart from these similar compounds . Other similar compounds include (±)-gamma-Propyl-gamma-butyrolactone and (±)-Dihydro-5-propyl-2(3H)-furanone .
属性
IUPAC Name |
5-propyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-3-6-4-5-7(8)9-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSVVMPLPMNWBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047611 | |
| Record name | gamma-Heptalactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Aldrich MSDS], colourless, slightly oily liquid with a coconut, sweet, malty, caramel odour | |
| Record name | gamma-Heptalactone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10459 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | gamma-Heptalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/40/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
miscible with alcohol and most fixed oils | |
| Record name | gamma-Heptalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/40/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.997-1.004 (20°) | |
| Record name | gamma-Heptalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/40/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
105-21-5, 57129-71-2 | |
| Record name | γ-Heptalactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Heptalactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(3H)-Furanone, dihydro-5-propyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46352 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(3H)-Furanone, dihydro-5-propyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(3H)-Furanone, dihydro-5-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | gamma-Heptalactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptan-4-olide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.982 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .GAMMA.-HEPTALACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4XIN3U7DH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dihydro-5-propyl-2(3H)-furanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031681 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of gamma-Heptalactone in agriculture?
A1: this compound shows promise as a biostimulant for beneficial bacteria in agricultural settings [, ]. Specifically, it promotes the growth of Rhodococcus erythropolis, a bacterium known to degrade N-acylhomoserine lactones (AHLs) [, ]. AHLs are signaling molecules used by certain plant pathogens, like Pectobacterium, to regulate their virulence. By encouraging the growth of R. erythropolis, this compound could potentially disrupt this signaling process and help protect crops like potatoes from disease [, ].
Q2: How does this compound interact with Rhodococcus erythropolis?
A2: Research suggests that R. erythropolis can utilize this compound as a carbon source, leading to its rapid degradation in the rhizosphere []. This assimilation likely contributes to the increased growth and root colonization observed in R. erythropolis populations treated with this compound [, ].
Q3: Beyond its potential in agriculture, what other applications does this compound have?
A3: this compound is a known flavor and fragrance compound. Research indicates its potential for modulating food aroma profiles [, ]. For instance, it's been identified as a component in rose-type cigarette essences to enhance aroma [] and in tobacco essences to enhance the natural aromatic characteristics []. In cheese, studies have explored its contribution to specific aroma profiles [].
Q4: Does this compound form complexes with starch?
A4: While starch, particularly amylose, can form inclusion complexes with various ligands, this compound shows limited complexing ability []. This is likely due to its relatively short linear chain compared to other lactones that effectively form complexes with starch [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(5R,8R,9S,10S,13R,14S,15S)-10,13-Dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-15-ol](/img/structure/B89566.png)








